molecular formula C6H6INO2S B1624902 3-Iodobenzenesulfonamide CAS No. 50702-39-1

3-Iodobenzenesulfonamide

Cat. No.: B1624902
CAS No.: 50702-39-1
M. Wt: 283.09 g/mol
InChI Key: VDQBCIQHOXPLFI-UHFFFAOYSA-N
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Description

3-Iodobenzenesulfonamide is an organosulfur compound with the molecular formula C6H6INO2S. It is characterized by the presence of an iodine atom attached to the benzene ring and a sulfonamide group (-SO2NH2).

Mechanism of Action

Target of Action

3-Iodobenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking the structure of PABA, this compound binds to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways that rely on this essential compound . Folic acid is crucial for the synthesis of nucleic acids, and its deficiency can lead to impaired DNA synthesis and cell division . This results in the bacteriostatic effect of this compound, limiting the growth and multiplication of bacteria .

Pharmacokinetics

They are readily absorbed orally, and high levels are achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential compound for bacterial survival, this compound exerts a bacteriostatic effect .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, resistance to one sulfonamide often indicates resistance to all, suggesting that the bacterial environment and its history of drug exposure can significantly impact the effectiveness of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobenzenesulfonamide can be synthesized through several methods. One common approach involves the iodination of benzenesulfonamide. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

C6H5SO2NH2+I2+Oxidizing AgentC6H4ISO2NH2+By-products\text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_6\text{H}_4\text{I}\text{SO}_2\text{NH}_2 + \text{By-products} C6​H5​SO2​NH2​+I2​+Oxidizing Agent→C6​H4​ISO2​NH2​+By-products

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The iodine atom can be reduced to form benzenesulfonamide.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acid or benzenesulfonyl chloride.

    Reduction: Formation of benzenesulfonamide.

Scientific Research Applications

3-Iodobenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Iodobenzenesulfonamide
  • 2-Iodobenzenesulfonamide
  • Benzenesulfonamide

Comparison: 3-Iodobenzenesulfonamide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 4-iodobenzenesulfonamide and 2-iodobenzenesulfonamide, the 3-position provides distinct steric and electronic effects that can affect its chemical behavior and biological activity .

Properties

IUPAC Name

3-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQBCIQHOXPLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459197
Record name 3-iodobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50702-39-1
Record name 3-iodobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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